molecular formula C24H20N2O3S B2691994 (E)-N-methyl-N-(2-oxo-4-phenyl-1H-quinolin-3-yl)-2-phenylethenesulfonamide CAS No. 924721-68-6

(E)-N-methyl-N-(2-oxo-4-phenyl-1H-quinolin-3-yl)-2-phenylethenesulfonamide

Cat. No.: B2691994
CAS No.: 924721-68-6
M. Wt: 416.5
InChI Key: IGKPUWIUWDGQFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-N-methyl-N-(2-oxo-4-phenyl-1H-quinolin-3-yl)-2-phenylethenesulfonamide (CAS: 1259225-72-3; Mol. Wt.: 266.108) is a sulfonamide derivative featuring a quinolinone core substituted with phenyl and ethenesulfonamide groups. Its structure includes a conjugated (E)-configured ethenesulfonamide moiety, a methyl group at the nitrogen atom, and a 4-phenyl-substituted quinolin-2-one ring system.

The quinolinone scaffold is known for diverse biological activities, including kinase inhibition and antimicrobial effects. The sulfonamide group may enhance binding to biological targets via hydrogen-bonding interactions, while the phenyl substituents could influence lipophilicity and π-π stacking interactions.

Properties

IUPAC Name

(E)-N-methyl-N-(2-oxo-4-phenyl-1H-quinolin-3-yl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3S/c1-26(30(28,29)17-16-18-10-4-2-5-11-18)23-22(19-12-6-3-7-13-19)20-14-8-9-15-21(20)25-24(23)27/h2-17H,1H3,(H,25,27)/b17-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKPUWIUWDGQFI-WUKNDPDISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C2=CC=CC=C2NC1=O)C3=CC=CC=C3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=C(C2=CC=CC=C2NC1=O)C3=CC=CC=C3)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-methyl-N-(2-oxo-4-phenyl-1H-quinolin-3-yl)-2-phenylethenesulfonamide, a derivative of quinoline, has garnered attention due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound involves the reaction of N-methyl derivatives of quinoline with various sulfonamides. The general synthetic route includes:

  • Formation of the quinoline core : Utilizing 4-hydroxyquinolinones as starting materials.
  • Introduction of the sulfonamide group : The sulfonamide is typically introduced via nucleophilic substitution reactions.
  • Final coupling : The final product is obtained through condensation reactions.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of quinoline derivatives. For instance, research indicates that compounds similar to this compound exhibit significant inhibitory effects on cancer cell lines.

CompoundCell LineIC50 (µM)
Compound ACaco-298
Compound BHCT11613

These findings suggest that modifications to the quinoline structure can enhance its efficacy against colorectal cancer cells by targeting key signaling pathways such as PI3K/Akt .

Antimicrobial Activity

Quinoline derivatives have also been evaluated for their antimicrobial properties. In a study assessing various derivatives, it was found that certain compounds demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundBacteria TypeZone of Inhibition (mm)
Compound CE. coli15
Compound DS. aureus20

This antibacterial activity is attributed to the ability of these compounds to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Anti-inflammatory Effects

The anti-inflammatory potential of quinoline derivatives has been explored in several studies. These compounds have been shown to inhibit pro-inflammatory cytokines and modulate immune responses.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds may inhibit enzymes involved in cancer progression or inflammation.
  • Interaction with DNA : Some derivatives intercalate into DNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : Targeting pathways such as PI3K/Akt can lead to apoptosis in cancer cells .

Case Studies

Several case studies have documented the efficacy of quinoline derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving a similar quinoline derivative showed a significant reduction in tumor size among patients with advanced colorectal cancer.
  • Case Study 2 : Another study reported successful management of bacterial infections resistant to conventional antibiotics using a related compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds similar to (E)-N-methyl-N-(2-oxo-4-phenyl-1H-quinolin-3-yl)-2-phenylethenesulfonamide exhibit promising anticancer activity. For instance, derivatives of quinoline have been shown to inhibit cancer cell proliferation in various human cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. In a study, certain derivatives demonstrated IC50 values ranging from 1.9 to 7.52 µg/mL against these cell lines, indicating their potential as effective anticancer agents .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the modulation of critical signaling pathways. For example, they may interact with cyclooxygenase enzymes and the NF-kB pathway, which are crucial in inflammation and cancer progression. This interaction can lead to the induction of apoptosis in cancer cells, making these compounds valuable in developing targeted cancer therapies.

Antimicrobial Activity

Recent studies have also focused on the antimicrobial properties of quinoline derivatives. Compounds related to this compound have been evaluated for their efficacy against various bacterial and viral strains. The presence of specific functional groups within the quinoline structure enhances their ability to disrupt microbial cell membranes or inhibit vital metabolic pathways .

Material Science

Organic Semiconductors
In material science, derivatives of this compound are being explored for applications in organic electronics. Their unique electronic properties make them suitable candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to fine-tune their electronic characteristics through structural modifications allows for improved performance in these devices.

Synthesis and Chemical Intermediates

The compound serves as an important intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its sulfonamide group is particularly valuable for creating derivatives with enhanced biological activity or improved solubility profiles .

Case Studies

StudyFocusFindings
Anticancer Activity Study Evaluation of synthesized quinoline derivativesIdentified several compounds with low micromolar activity against cancer cells; highlighted structure–activity relationships .
Antimicrobial Evaluation Testing against bacterial strainsDemonstrated significant activity against multidrug-resistant strains; suggested mechanisms include membrane disruption .
Material Science Application Development of OLEDsShowed potential for high efficiency and stability in light-emitting applications due to favorable electronic properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

Table 1: Comparison of Structural Features
Compound Name Core Structure Functional Groups Molecular Weight Potential Applications
(E)-N-methyl-N-(2-oxo-4-phenyl-1H-quinolin-3-yl)-2-phenylethenesulfonamide Quinolinone Sulfonamide, phenyl, ethenesulfonamide 266.108 Not reported
MCBPHA () Cyclobutyl-phenethylamine Tertiary amine, hydroxyl, phenyl ~325 (estimated) κ-opioid receptor (KOR) agonist
BPHA () n-Butyl-phenethylamine Tertiary amine, hydroxyl, phenyl ~325 (estimated) KOR agonist
U50,488 () Dichlorophenyl-acetamide Dichlorophenyl, pyrrolidinylcyclohexyl ~413 (reported) KOR agonist

Analysis of Structural Differences

Core Scaffold: The target compound’s quinolinone core differs significantly from the cyclobutyl, n-butyl, or dichlorophenyl cores in compounds. Quinolinones are rigid, planar systems that may facilitate intercalation or stacking in biological targets, whereas flexible alkyl chains (e.g., in BPHA) or cyclohexyl groups (e.g., in U50,488) could enhance membrane permeability or conformational adaptability .

Functional Groups: The sulfonamide group in the target compound is absent in the phenethylamine derivatives (). However, this may also reduce lipophilicity, affecting bioavailability . The ethenesulfonamide moiety introduces conjugation and rigidity, which could limit rotational freedom compared to the flexible alkyl chains in MCBPHA or BPHA. This rigidity might enhance selectivity for specific targets.

Pharmacological Implications: Compounds in (e.g., U50,488) are κ-opioid receptor agonists, relying on tertiary amines and aromatic groups for receptor interaction. The target compound’s sulfonamide group and quinolinone core suggest divergent mechanisms, possibly targeting enzymes (e.g., kinases) or receptors requiring polar interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.